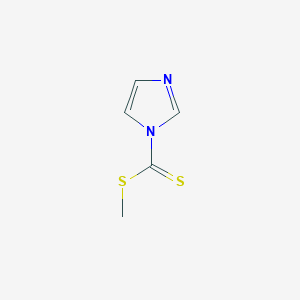

1-(Methyldithiocarbonyl)imidazole

Overview

Description

1-(Methyldithiocarbonyl)imidazole (1-MDI) is a sulfur-containing heterocyclic compound that has been studied extensively for its potential applications in scientific research, particularly as a drug target. 1-MDI is a derivative of imidazole, a five-membered ring structure that is commonly found in many natural products and pharmaceuticals. 1-MDI is a versatile molecule that can be used in a variety of ways, from the synthesis of other compounds to the generation of novel therapeutic agents.

Scientific Research Applications

Synthesis of Substituted Thioureas

1-(Methyldithiocarbonyl)imidazole has been demonstrated as an efficient methyldithiocarbonyl and thiocarbonyl transfer reagent. It is particularly useful in the synthesis of dithiocarbamates, symmetrical, and unsymmetrical mono-, di-, and tri-substituted thioureas under mild and non-hazardous conditions, yielding high results (Mohanta, Dhar, Samal, Ila, & Junjappa, 2000).

Synthesis of 2-Thiohydantoins

This compound is utilized in the efficient synthesis of 3,5- and 1,3,5-substituted 2-thiohydantoins, employing amino acid esters and primary amines in a one-pot process. These 2-thiohydantoins have significant roles in organic synthesis and are used in a variety of applications including therapeutics, fungicides, herbicides, and in the Edman degradation for protein analysis (Sundaram, Venkatesh, Ila, & Junjappa, 2007).

Electrolyte for Fuel Cells

Imidazole derivatives, including 1-methyl imidazole, have been studied as additives in polybenzimidazole equilibrated with phosphoric acid for use as high-temperature proton-conducting polymer electrolytes in fuel cells. Their addition influences the conductivity of these membranes under various conditions (Schechter & Savinell, 2002).

Synthesis of 1-(Alkyldithiocarbonyl)-imidazoles

This compound is used in synthesizing 1-(alkyldithiocarbonyl)-imidazoles, which are prepared from reactions involving imidazole, carbon disulfide, and alkylating agents. This process yields good to excellent results within a short period under mild conditions (Wang, Ge, Hou, Cheng, & Li, 2004).

Mechanism of Action

Target of Action

1-(Methyldithiocarbonyl)imidazole (1-MDI) is a sulfur-containing heterocyclic compound that has garnered significant attention in scientific research due to its potential applications, particularly as a drug target . .

Mode of Action

1-MDI acts as an efficient methyldithiocarbonyl and thiocarbonyl transfer reagent . It is used for the conversion of alcohols to O-alkyl-S-Methyldithiocarbonates . This conversion process is a key part of its mode of action.

Biochemical Pathways

It is known that 1-mdi plays a role in the synthesis of substituted thioureas , which are involved in various biochemical processes.

Result of Action

The molecular and cellular effects of 1-MDI’s action primarily involve the synthesis of substituted thioureas . Thioureas are a class of organic compounds that have various applications in medicinal chemistry. They are known to exhibit antimicrobial, antifungal, antithyroid, antioxidant, cardiotonic, antihypertensive, Dopamine β-Hydroxylase (DBH) inhibitory, and anti-HIV properties .

Action Environment

It is known that 1-mdi should be used only in a well-ventilated area , suggesting that the compound’s action may be influenced by the surrounding environment.

Biochemical Analysis

Biochemical Properties

1-(Methyldithiocarbonyl)imidazole has been shown to be an efficient methyldithiocarbonyl and thiocarbonyl transfer reagent . It acts as a transfer reagent for the synthesis of dithiocarbamates, symmetrical and unsymmetrical mono-, di- and tri-substituted thioureas in high yields .

Molecular Mechanism

It is known to participate in the conversion of alcohols to O-alkyl-S-Methyldithiocarbonates

Properties

IUPAC Name |

methyl imidazole-1-carbodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S2/c1-9-5(8)7-3-2-6-4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKBYJIWBCCFMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=S)N1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453753 | |

| Record name | 1-(Methyldithiocarbonyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74734-11-5 | |

| Record name | 1-(Methyldithiocarbonyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Methyldithiocarbonyl)imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 1-(methyldithiocarbonyl)imidazole primarily used for in organic chemistry?

A1: this compound is primarily employed as a thiocarbonyl transfer reagent. [, ] This means it can introduce a C=S (thiocarbonyl) group into other molecules, facilitating the synthesis of various sulfur-containing compounds.

Q2: Can you provide specific examples of compounds synthesized using this compound?

A2: Research highlights the successful use of this compound in synthesizing:

- Thioureas: Both symmetrical and unsymmetrical mono-, di-, and trisubstituted thioureas can be synthesized. [, ]

- Dithiocarbamates: The reagent has proven effective in preparing various dithiocarbamates. []

- 2-Thiohydantoins: this compound enables a one-pot, three-component synthesis of 3,5- and 1,3,5-substituted-2-thiohydantoins. This reaction involves amino acid esters, primary amines, and the reagent itself. [, , ]

Q3: What makes this compound advantageous as a thiocarbonyl transfer reagent?

A3: Several factors contribute to its effectiveness:

- Mild Reaction Conditions: Reactions often proceed efficiently under mild conditions, minimizing unwanted side reactions. []

- Simple Procedures: The reagent allows for straightforward synthetic procedures, making it user-friendly. []

- Non-Hazardous Nature: Compared to some other thiocarbonyl transfer reagents, this compound offers a safer alternative. []

Q4: How is this compound typically prepared?

A4: A common synthesis route involves treating imidazole with carbon disulfide in the presence of sodium hydride as a base. Subsequent alkylation with methyl iodide yields the desired this compound. [, ]

Q5: Are there any limitations to using this compound in synthesis?

A5: While generally effective, research indicates that using the free form of amino acids (instead of amino acid esters) with this compound in the presence of primary amines leads to the formation of dibenzylthiourea, not the desired thiohydantoin product. This suggests potential substrate-specific limitations. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 3,3'-dimethyl-](/img/structure/B1600350.png)

![4-Chloroimidazo[1,2-a]quinoxaline](/img/structure/B1600370.png)